![molecular formula C9H5Cl3N4 B13972715 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- CAS No. 227604-18-4](/img/structure/B13972715.png)
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)-
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Overview
Description
6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine is a heterocyclic compound that features a triazine ring substituted with a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine typically involves the reaction of 2,3,5-trichlorophenylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like acetonitrile or dichloromethane to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
Treatment of CNS Disorders:
- 1,2,4-Triazine derivatives, specifically 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines, have been found to be active in treating CNS disorders such as psychiatric and neurological disorders . These compounds are particularly useful as anticonvulsants for treating epilepsy .
- One study highlights the potential of these triazines as non-depressant antiepileptics, suggesting they may be more advantageous than depressant antiepileptics like phenobarbitone .
- Specific compounds, such as 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine, are noted for their potential therapeutic use in this context .
Synthesis of Novel Compounds:
- 1,2,4-Triazine derivatives serve as important intermediates in synthesizing various heterocyclic compounds with a wide range of biological activities .
- These compounds can be used to synthesize nitrogen ring junction triazines, which have anti-inflammatory, antiviral, antimicrobial, and antitumor activities .
- Fluorine-substituted 1,2,4-triazines are of interest due to the impact of fluorine atoms on the electronic, lipophilic, and steric parameters of drugs, which can influence their pharmacodynamic and pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenyl-1,3,5-triazine: Another triazine derivative with similar structural features.
2,3,5-Trichlorophenyl-1,3-thiazole: A thiazole derivative with a trichlorophenyl group.
Uniqueness
6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine is unique due to its specific substitution pattern on the triazine ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring also contributes to its distinct properties compared to other triazine derivatives.
Biological Activity
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- (CAS Number: 227604-18-4) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₅Cl₃N₄
- Molecular Weight : 275.522 g/mol
- LogP : 3.662 (indicating moderate lipophilicity)
Biological Activity Overview
1,2,4-Triazine derivatives are known for their wide-ranging biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Research indicates that 1,2,4-triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that analogs of 1,2,4-triazine showed IC₅₀ values below 100 μM against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma) . The presence of specific substituents on the triazine ring enhances this activity.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 | 34 |
Compound B | HCT-116 | 36 |
Compound C | HeLa | <100 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial membrane potential.
- Inhibition of cell proliferation through cell cycle arrest .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have indicated that triazine derivatives can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that halogenated phenyl groups enhance antimicrobial efficacy.
Case Studies
- Antitumor Activity : A series of synthesized triazines were tested for their ability to inhibit tumor growth in vivo. Results showed that compounds with a trichlorophenyl moiety exhibited enhanced antitumor activity compared to their non-halogenated counterparts .
- In Vivo Studies : In animal models, the administration of these compounds resulted in significant tumor reduction and improved survival rates compared to control groups .
Properties
CAS No. |
227604-18-4 |
---|---|
Molecular Formula |
C9H5Cl3N4 |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H5Cl3N4/c10-4-1-5(7(12)6(11)2-4)8-9(13)14-3-15-16-8/h1-3H,(H2,13,14,15) |
InChI Key |
GQAGSZGQRVMXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(N=CN=N2)N)Cl)Cl)Cl |
Origin of Product |
United States |
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